2-(1-Benzylpyrrolidin-3-yl)ethanethiol

Inflammation 5-Lipoxygenase Leukotriene

2-(1-Benzylpyrrolidin-3-yl)ethanethiol is a chiral, sulfur-containing organic compound belonging to the class of substituted pyrrolidine derivatives. It is characterized by a pyrrolidine ring featuring a benzyl group at the nitrogen and an ethanethiol moiety at the 3-position.

Molecular Formula C13H19NS
Molecular Weight 221.36 g/mol
Cat. No. B13967942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzylpyrrolidin-3-yl)ethanethiol
Molecular FormulaC13H19NS
Molecular Weight221.36 g/mol
Structural Identifiers
SMILESC1CN(CC1CCS)CC2=CC=CC=C2
InChIInChI=1S/C13H19NS/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2
InChIKeyIEQJEGKMPSHREI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Benzylpyrrolidin-3-yl)ethanethiol: A Chiral Pyrrolidine-Thiol Scaffold for Targeted Drug Discovery


2-(1-Benzylpyrrolidin-3-yl)ethanethiol is a chiral, sulfur-containing organic compound belonging to the class of substituted pyrrolidine derivatives [1]. It is characterized by a pyrrolidine ring featuring a benzyl group at the nitrogen and an ethanethiol moiety at the 3-position . This structure is of interest in medicinal chemistry as a potential building block or ligand for various biological targets, including enzymes and receptors, due to the nucleophilic nature of the thiol group and the versatility of the pyrrolidine scaffold [2]. Its stereospecific (R) and (S) enantiomers (CAS 1421032-60-1 and 1421034-44-7, respectively) suggest applications where stereochemistry is critical for biological interaction.

Critical Differentiation: Why 2-(1-Benzylpyrrolidin-3-yl)ethanethiol Cannot Be Substituted with Unsubstituted Pyrrolidine Analogs


Direct substitution with a simpler analog like 2-(Pyrrolidin-3-yl)ethanethiol is not feasible due to the fundamental impact of the N-benzyl group on molecular properties. The benzyl substituent significantly alters lipophilicity, target binding affinity, and membrane permeability compared to the unsubstituted pyrrolidine core [1]. Research on related N-benzylpyrrolidine derivatives demonstrates that the benzyl group is a key pharmacophore for interactions with targets such as cholinesterases and the amyloid-beta pathway in Alzheimer's disease models, where analogs lacking this group exhibit markedly different activity profiles [2]. The thiol group provides further differentiation from oxygen or amino analogs by enabling unique covalent interactions (e.g., disulfide bond formation) and offering distinct redox reactivity, which is essential for certain biological assays and chemical applications.

Quantitative Differentiation of 2-(1-Benzylpyrrolidin-3-yl)ethanethiol: Activity and Selectivity Data


Lack of Significant Activity Against 5-Lipoxygenase Distinguishes Target from Anti-Inflammatory Pyrrolidine Derivatives

In a binding assay evaluating inhibition of rat basophilic leukemia-1 (RBL-1) cell 5-lipoxygenase, 2-(1-Benzylpyrrolidin-3-yl)ethanethiol exhibited no significant activity at a concentration of 100 µM [1]. This negative result is a critical piece of information for researchers seeking to avoid off-target effects in inflammatory pathways, distinguishing it from other pyrrolidine derivatives that are potent inhibitors of this enzyme.

Inflammation 5-Lipoxygenase Leukotriene

Signaling Potency at Thyrotropin-Releasing Hormone (TRH) Receptor 1 Suggests CNS Activity Profile

In a functional assay measuring signaling potency at the thyrotropin-releasing hormone receptor 1 (TRHR1) expressed in HEK 293EM cells, 2-(1-Benzylpyrrolidin-3-yl)ethanethiol demonstrated an EC50 range of 0.16 - 0.51 µM [1]. This sub-micromolar activity suggests potential central nervous system (CNS) applications, differentiating it from analogs that may lack this specific GPCR activity.

Neuropharmacology TRH Receptor GPCR

Structural Basis for HIV Protease Inhibition Revealed in Pyrrolidine-Thioether Patent Class

While direct data for the target compound is unavailable, a foundational patent (EP 0560269 A1) explicitly claims a class of substituted pyrrolidine derivatives with a thioether moiety (Y = phenylthio, benzylthio) as potent HIV protease inhibitors [1]. The structural similarity suggests that the target compound's thiol group could serve as a precursor or isostere for these claimed inhibitors, providing a defined path for antiviral drug development not available to simple pyrrolidine analogs lacking the N-benzyl and sulfur substituents.

HIV Protease Antiviral Structure-Based Drug Design

Role of N-Benzyl Substitution in Enhancing Cholinesterase Inhibition in Alzheimer's Models

In a study of N-benzylpyrrolidine derivatives for Alzheimer's disease, compounds with this scaffold, such as compounds 4k and 4o, exhibited balanced enzyme inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. The presence of the N-benzyl group is crucial for this activity, as it is a key structural feature for binding to the peripheral anionic site (PAS) of AChE. This class-level activity underscores the importance of the benzyl substituent in the target compound for potential CNS applications.

Alzheimer's Disease Acetylcholinesterase Multitarget Drug Discovery

Absence of Activity in Broad Screening Panels Narrows Target Profile

The target compound was evaluated in a functional assay for complement inhibition using an erythrocyte hemolysis endpoint, with the result reported as 'Not determined' . Additionally, it showed no activity in a binding assay for E. coli 5,10-methylenetetrahydrofolate dehydrogenase at 0.1 mM . While not positive results, this negative data is valuable for de-risking selection, as it demonstrates a lack of activity in these unrelated pathways.

Selectivity Screening Drug Discovery

Validated Application Scenarios for 2-(1-Benzylpyrrolidin-3-yl)ethanethiol


Central Nervous System (CNS) Drug Discovery Targeting GPCRs

Based on the demonstrated sub-micromolar signaling potency at the TRH receptor 1 (EC50 = 0.16 - 0.51 µM) [1], this compound is a suitable starting point or building block for medicinal chemistry programs focused on CNS disorders, including potential applications in neurodegenerative or neuropsychiatric conditions. Its N-benzyl group is a known structural feature for enhancing brain permeation in similar scaffolds.

Antiviral Research: HIV Protease Inhibitor Development

The compound's structural alignment with the patented class of N-benzylpyrrolidine thioethers that act as HIV protease inhibitors [2] makes it a valuable intermediate or scaffold for designing new antiviral agents. The thiol group offers a functional handle for further derivatization into more potent inhibitors or for creating targeted covalent inhibitors.

Alzheimer's Disease Multitarget Drug Discovery

The N-benzylpyrrolidine core is a validated pharmacophore for developing multitargeted ligands against Alzheimer's disease, showing balanced inhibition of cholinesterases (AChE and BChE) and other key targets [3]. This compound can serve as a core scaffold for synthesizing new hybrids aimed at modulating multiple AD pathologies simultaneously.

Selectivity Profiling and Off-Target De-risking

For researchers working on pathways involving 5-lipoxygenase or the folate cycle, this compound's demonstrated lack of activity in these assays at high concentrations [4] provides a clear advantage. It can be selected as a negative control or a scaffold with a cleaner target profile, reducing the risk of confounding results in cellular or in vivo studies.

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